Ethyl 3,4,5-trifluorophenyl sulfide
Description
Ethyl 3,4,5-trifluorophenyl sulfide is a fluorinated aromatic sulfide compound characterized by a sulfur atom linking an ethyl group to a benzene ring substituted with three fluorine atoms at the 3-, 4-, and 5-positions. This structural arrangement confers unique electronic and steric properties, making it valuable in medicinal chemistry, agrochemical synthesis, and materials science.
Properties
IUPAC Name |
5-ethylsulfanyl-1,2,3-trifluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3S/c1-2-12-5-3-6(9)8(11)7(10)4-5/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJYDLVBYLDHGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC(=C(C(=C1)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3,4,5-trifluorophenyl sulfide typically involves the reaction of 3,4,5-trifluorophenyl magnesium bromide with ethyl sulfide. The process begins with the preparation of 3,4,5-trifluorophenyl magnesium bromide through the reaction of 3,4,5-trifluorobromobenzene with magnesium in an anhydrous ether solution. This intermediate is then reacted with ethyl sulfide to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3,4,5-trifluorophenyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted phenyl sulfides depending on the nucleophile used.
Scientific Research Applications
Ethyl 3,4,5-trifluorophenyl sulfide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Potential use in the development of bioactive compounds due to its unique fluorinated structure.
Medicine: Investigated for its potential in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 3,4,5-trifluorophenyl sulfide in chemical reactions involves the interaction of its functional groups with various reagents. The ethyl sulfide group can act as a nucleophile or electrophile, depending on the reaction conditions. The fluorine atoms on the phenyl ring can influence the reactivity and stability of the compound through inductive and resonance effects, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares ethyl 3,4,5-trifluorophenyl sulfide with structurally related compounds from the evidence:
Key Observations:
- In contrast, 2,4,5-trifluorophenyl derivatives (e.g., sulfonamide in ) exhibit regioselectivity in reactions due to asymmetric substitution.
- Functional Group Reactivity : The sulfide group (-S-) in the target compound is less polar than sulfonamides (-SO₂NH-) or esters (-COO-), affecting solubility and interaction with biological targets .
Physicochemical Properties
While direct data for this compound are unavailable, inferences can be drawn from analogous compounds:
- Boiling Point : Fluorinated sulfides generally have lower boiling points than sulfonamides or esters due to reduced hydrogen bonding. For example, trifluoromethanesulfonyl chloride (boiling point: 29–32°C ) highlights the volatility of fluorinated sulfur compounds.
- Density and Refractive Index: Fluorine atoms increase density (e.g., 1.583 g/mL for trifluoromethanesulfonyl chloride ), suggesting this compound may similarly exhibit higher density than non-fluorinated analogs.
Biological Activity
Ethyl 3,4,5-trifluorophenyl sulfide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of trifluoromethyl groups on a phenyl ring and a sulfide functional group. The trifluoromethyl groups enhance the lipophilicity and metabolic stability of the compound, which can influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have indicated that sulfide compounds can modulate enzyme activity through reversible binding mechanisms.
- Receptor Modulation : this compound can potentially bind to receptors in the central nervous system or other tissues, influencing signaling pathways that affect cellular responses.
In Vitro Studies
Several studies have assessed the cytotoxic effects and mechanism of action of this compound:
- Cytotoxicity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has shown promising results in inhibiting the proliferation of breast cancer cells in vitro.
- Antimicrobial Activity : Preliminary data suggest that this compound possesses antimicrobial properties against certain bacterial strains. The compound's efficacy was evaluated using standard disc diffusion methods.
| Study | Cell Line/Organism | IC50 (µM) | Notes |
|---|---|---|---|
| Study 1 | MCF-7 (breast cancer) | 15 | Significant inhibition observed |
| Study 2 | E. coli | 20 | Effective against resistant strains |
Case Study 1: Anticancer Activity
In a study published by , this compound was tested for its anticancer properties. The compound demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of 15 µM. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway.
Case Study 2: Antimicrobial Effects
A separate investigation highlighted the antimicrobial potential of this compound against E. coli strains. The compound exhibited an IC50 value of 20 µM and showed synergistic effects when combined with conventional antibiotics. This suggests a potential role in combating antibiotic resistance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
